2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar borylation reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-one.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various biaryl compounds through cross-coupling.
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which then undergoes reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is unique due to the presence of both a pyridine ring and a boron-containing dioxaborolane ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C14H22BNO3 |
---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C14H22BNO3/c1-12(2,17)11-9-10(7-8-16-11)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3 |
InChI Key |
JVDXOVOLVFQNJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.